molecular formula C13H20O2 B14640639 2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-3-pentyl- CAS No. 55229-18-0

2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-3-pentyl-

Cat. No.: B14640639
CAS No.: 55229-18-0
M. Wt: 208.30 g/mol
InChI Key: OPGFSOQUPWOMOS-UHFFFAOYSA-N
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Description

2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-3-pentyl- is a chemical compound belonging to the benzofuranone family. Benzofuranones are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-3-pentyl- typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:

    Cyclization of substituted phenols: This method involves the reaction of substituted phenols with suitable reagents to form the benzofuranone ring.

    Aldol condensation: This reaction involves the condensation of aldehydes or ketones with phenols, followed by cyclization.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and catalytic processes may be employed.

Chemical Reactions Analysis

Types of Reactions

2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-3-pentyl- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-3-pentyl- has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-3-pentyl- involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular responses.

    Signal transduction: The compound may influence signal transduction pathways, altering cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Benzofuranone: The parent compound with similar structural features.

    Tetrahydrobenzofuranone: A related compound with additional hydrogenation.

    Pentyl-substituted benzofuranones: Compounds with similar alkyl substitutions.

Uniqueness

2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-3-pentyl- is unique due to its specific substitution pattern and potential biological activities. Its distinct structure may confer unique properties compared to other benzofuranones.

Properties

CAS No.

55229-18-0

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

3-pentyl-5,6,7,7a-tetrahydro-4H-1-benzofuran-2-one

InChI

InChI=1S/C13H20O2/c1-2-3-4-8-11-10-7-5-6-9-12(10)15-13(11)14/h12H,2-9H2,1H3

InChI Key

OPGFSOQUPWOMOS-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C2CCCCC2OC1=O

Origin of Product

United States

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